2',3'-Dideoxy-3'-fluorouridine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUEHLYJFLWPK-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034059 | |
| Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41107-56-6, 207128-22-1 | |
| Record name | 2′,3′-Dideoxy-3′-fluorouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41107-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-2',3'-dideoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',3'-Dideoxy-3'-fluorouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of 2 ,3 Dideoxy 3 Fluorouridine
Strategies for the Synthesis of 2',3'-Dideoxy-3'-fluorouridine and its Derivatives
The creation of this compound and its related compounds can be approached through various synthetic routes. These methods generally fall into two main categories: the construction from precursor molecules and the utilization of bioconversion techniques.
Synthesis from Precursors
The synthesis of fluorinated nucleosides like this compound often begins with precursor molecules that are chemically transformed into the desired product. A common strategy involves the use of pre-formed nucleosides that undergo a series of reactions to introduce the fluorine atom and modify the sugar moiety.
One established method for synthesizing 2',3'-dideoxy-3'-fluoro-β-D-threo-nucleosides, which includes the uridine (B1682114) derivative, starts from 2'-deoxypyrimidine nucleosides. nih.gov This approach allows for the rapid generation of various pyrimidine-based nucleoside derivatives for biological evaluation. nih.gov Another synthetic pathway involves the use of carbocyclic pyrimidine (B1678525) nucleoside analogues where the furanose oxygen is replaced by a methylene (B1212753) group (CH2), and fluorine is introduced at the 6'-position. rsc.org These carbocyclic precursors are resistant to enzymatic degradation due to the absence of the hemi-aminal linkage targeted by nucleoside phosphorylases. rsc.org
The synthesis can also be achieved by starting with more fundamental building blocks. For instance, a robust, gram-scale synthesis of 6'-(R)-monofluoro- and 6'-gem-difluorouridines has been developed, which serve as common intermediates for further diversification into various pyrimidine nucleosides. rsc.org These methods often employ key steps like diastereoselective conjugate addition and electrophilic fluorination. rsc.org
Furthermore, this compound can be synthesized for specific research applications, such as a reactant in the creation of 5'-trityl nucleosides used to inhibit enzymes like Plasmodium falciparum dUTPase.
Bioconversion Techniques in Nucleoside Analog Synthesis
Bioconversion, or biocatalysis, presents an alternative and often more efficient route for synthesizing nucleoside analogs. This technique utilizes enzymes or whole-cell systems to perform specific chemical transformations. A notable application is the use of evolved recombinant E. coli strains for the production of purine (B94841) 2'-fluoronucleosides from a synthetic 2'-F-uridine precursor. metkinenchemistry.com This method can overcome some of the challenges associated with traditional chemical synthesis, such as stereoselectivity and the use of harsh reagents. While the direct bioconversion to this compound is not explicitly detailed in the provided context, the principle of using biocatalysts for nucleoside modification is a well-established and valuable strategy in the field. metkinenchemistry.com
Fluorination Strategies in Nucleoside Analog Synthesis
The introduction of fluorine into a nucleoside's structure is a key modification that can significantly enhance its biological properties. The position of the fluorine atom has a profound impact, and the process of introducing it presents unique synthetic challenges.
Impact of Fluorine Position on Nucleoside Properties
The strategic placement of a fluorine atom on the sugar moiety of a nucleoside can dramatically alter its metabolic stability and biological activity. researchgate.net This is attributed to the high strength of the carbon-fluorine (C-F) bond, which is resistant to metabolic cleavage, and the polarizing effect of the fluorine atom that influences the sugar's conformation. researchgate.net
Specifically, the introduction of a fluorine atom can:
Enhance Metabolic Stability: The strong C-F bond increases resistance to enzymatic degradation, particularly the cleavage of the glycosidic bond. researchgate.netnumberanalytics.com
Alter Biological Activity: Fluorine substitution can modulate the interaction of the nucleoside with target enzymes and receptors, often leading to increased potency. numberanalytics.com
Influence Conformation: The electronegativity of fluorine affects the sugar pucker, which is the three-dimensional shape of the sugar ring. This conformation can be crucial for the molecule's ability to bind to its biological target. researchgate.netoup.com For example, a fluorine atom at the 2'-"up" position is often correlated with anti-HIV activity. nih.gov
Increase Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com
The position of the fluorine atom is critical. For instance, fluorine at the 2'-position is known to enhance the stability of the glycosidic bond. nih.gov In the case of 2',3'-dideoxynucleosides, a fluorine atom at the 3'-"down" position is also associated with anti-HIV activity. nih.gov Conversely, placing the fluorine at the 4'-position can make it labile due to its anomeric relationship with the ether oxygen, potentially leading to elimination. rsc.org
| Fluorine Position | Impact on Nucleoside Properties |
| 2'-Position | Increases stability of the glycosidic bond; can enhance antiviral activity. oup.comnih.gov |
| 3'-Position | Can enhance antiviral activity, particularly in the "down" configuration. nih.gov |
| 4'-Position | May lead to instability due to potential for fluoride (B91410) ion elimination. rsc.org |
Synthetic Challenges in Fluorine Introduction
Introducing a fluorine atom into a nucleoside is not without its difficulties. The choice of fluorinating agent and the reaction conditions are crucial for achieving the desired outcome. nih.gov
Common challenges include:
Stereoselectivity: Achieving the correct stereochemistry (the spatial arrangement of the atoms) is often a major hurdle. The biological activity of a nucleoside analog is highly dependent on its stereoisomeric form. numberanalytics.com
Regioselectivity: Directing the fluorine atom to the desired position on the sugar ring can be difficult, as other positions may also be reactive.
Harsh Reagents: Many fluorinating agents are highly reactive and can lead to unwanted side reactions or degradation of the starting material. acs.org For example, deoxyfluorination reagents can present significant challenges. acs.org
Poor Nucleophilicity of Fluoride: In some reactions, the fluoride ion acts as a base rather than a nucleophile, leading to elimination side products instead of the desired substitution. This is a particular challenge in the synthesis of 2',3'-dideoxy-2',3'-difluoro nucleosides. mdpi.com
Two main approaches are used for fluorination:
Nucleophilic Fluorination: This involves the use of a fluoride ion source, such as potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST), to displace a leaving group on the sugar ring. nih.govnumberanalytics.com
Electrophilic Fluorination: This method employs reagents like Selectfluor to add a fluorine atom to an electron-rich center. rsc.orgnumberanalytics.com
The synthesis of 2',3'-dideoxy-3'β-fluoro-pyrimidine nucleosides has been developed to create new potential antiviral drugs, highlighting the ongoing efforts to overcome these synthetic challenges. nih.gov
Synthesis of Modified Analogs for Enhanced Biological Activity
To improve the therapeutic potential of this compound, researchers synthesize various modified analogs. These modifications can be made to the sugar moiety, the nucleobase, or by adding a phosphate (B84403) group.
One area of focus is the synthesis of N4-acyl-modified versions of related 5-fluorocytosine (B48100) nucleosides. For instance, a series of 2',3'-dideoxy (D2) and 2',3'-didehydro-2',3'-dideoxy (D4) 5-fluorocytosine nucleosides were modified with various acyl groups at the N4-position. nih.govresearchgate.net These modifications, in many cases, led to a significant improvement in anti-HIV-1 activity without a corresponding increase in cytotoxicity. nih.govresearchgate.net For example, N4-p-iodobenzoyl-D2FC showed a 46-fold increase in anti-HIV-1 potency compared to its parent compound. nih.govresearchgate.net
Another strategy involves the synthesis of the 5'-phosphate derivative, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) 5'-phosphate (3'-FFdUMP). nih.gov This phosphorylation is often necessary for the nucleoside analog to become biologically active within the cell. The synthesis of such phosphate and phosphonate (B1237965) prodrugs is a critical area of research, with various chemical pathways being explored to improve their delivery and activation. acs.org
Furthermore, analogs with modifications at other positions of the sugar ring, such as 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), have been synthesized and evaluated for their biological activities. researchgate.net The synthesis of these analogs often involves multi-step procedures starting from readily available precursors like 5-fluoro-2'-deoxyuridine (B1346552). researchgate.net
The table below summarizes some of the modified analogs and their reported enhancements.
| Modified Analog | Modification | Reported Enhancement |
| N4-p-iodobenzoyl-D2FC | N4-acylation of a related 5-fluorocytosine dideoxy nucleoside | 46-fold increase in anti-HIV-1 potency. nih.govresearchgate.net |
| 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Addition of a 5'-phosphate group | Allows for interaction with enzymes like thymidylate synthetase. nih.gov |
| 3'-azido-2',3'-dideoxy-5-fluorouridine | Replacement of the 3'-fluoro group with an azido (B1232118) group | Serves as a precursor for further modifications and biological evaluation. researchgate.net |
Synthesis of 5-Substituted this compound Analogs (e.g., 5-Bromo-, 5-Chloro-, 5-Fluoro-, 5-Hydroxymethyl-)
Modifications at the C-5 position of the uracil (B121893) base can significantly influence the biological profile of nucleoside analogs. The synthesis of 5-halogenated and 5-hydroxymethyl derivatives of this compound has been actively explored.
A general and efficient method for the C-5 halogenation of uracil nucleosides involves the use of an electrophilic halogenating agent in the presence of sodium azide (B81097). cdnsciencepub.com This method has been successfully applied to various uridine derivatives and can be adapted for the synthesis of 5-bromo- and 5-chloro-2',3'-dideoxy-3'-fluorouridine. The reaction likely proceeds through the formation of a 5-halo-6-azido-5,6-dihydro intermediate, which then eliminates hydrazoic acid (HN₃) to yield the 5-halogenated product. researchgate.net
For the synthesis of 5-bromo-2',3'-dideoxy-3'-fluorouridine , N-bromosuccinimide (NBS) can be employed as the bromine source in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. Similarly, the synthesis of 5-chloro-2',3'-dideoxy-3'-fluorouridine can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. cdnsciencepub.com The reaction of 3'-fluoro-2',3'-dideoxyuridine with these reagents in the presence of sodium azide at ambient or slightly elevated temperatures affords the desired 5-halogenated products in good yields. cdnsciencepub.comgoogle.com
The synthesis of 5-fluoro-2',3'-dideoxy-3'-fluorouridine has also been reported, providing a di-fluorinated nucleoside analog. mdpi.comnih.gov The introduction of a fluorine atom at the C-5 position can significantly alter the electronic properties of the pyrimidine ring and its interaction with target enzymes.
The preparation of 5-hydroxymethyl-2',3'-dideoxy-3'-fluorouridine can be accomplished by the reaction of this compound with formaldehyde (B43269) in a strongly alkaline medium. nih.gov This reaction, conducted at an elevated temperature over several days, results in the formation of the corresponding 5-hydroxymethyl derivative in a good yield. nih.gov An alternative approach involves the oxidation of 2',3'-dideoxy-3'-fluorothymidine (the 5-methyl analog) using potassium persulfate (K₂S₂O₈). nih.gov
Table 1: Synthesis of 5-Substituted this compound Analogs
| 5-Substituent | Reagents and Conditions | Starting Material |
|---|---|---|
| Bromo | N-Bromosuccinimide (NBS), Sodium Azide, DME, 25°C, 24h cdnsciencepub.com | This compound |
| Chloro | N-Chlorosuccinimide (NCS), Sodium Azide, DME, 45°C cdnsciencepub.com | This compound |
| Fluoro | Not explicitly detailed in the provided results. | This compound |
Synthesis of Phosphorylated Derivatives and Phosphoramidates
Phosphorylation is a critical step for the activation of nucleoside analogs to their corresponding mono-, di-, and triphosphates, which are the active forms that inhibit viral polymerases or other target enzymes. The direct synthesis of phosphorylated derivatives of this compound, such as 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate , has been accomplished. nih.gov
The synthesis of phosphoramidate (B1195095) prodrugs is a widely used strategy to bypass the initial, often inefficient, phosphorylation step and to improve the intracellular delivery of the monophosphate form of the nucleoside analog. The ProTide technology, which involves masking the phosphate group with an amino acid ester and an aryl group, is a prominent example of this approach.
A general method for the synthesis of phosphoramidates of this compound involves a two-step procedure. nih.govresearchgate.net First, the parent nucleoside is reacted with a phosphorylating agent, such as 4-chlorophenyl phosphoroditriazolide, in an anhydrous solvent. nih.govresearchgate.net This is followed by the addition of an appropriate amine to displace one of the triazole groups, yielding the desired phosphoramidate. nih.govresearchgate.net This methodology allows for the synthesis of a series of N-alkyl phosphoramidates. nih.gov
Table 2: Synthesis of Phosphorylated and Phosphoramidate Derivatives of this compound
| Derivative Type | Synthetic Approach | Key Reagents |
|---|---|---|
| 5'-Phosphate | Direct phosphorylation of the corresponding 5-substituted nucleoside. nih.gov | Phosphorylating agent (e.g., POCl₃) |
Mechanisms of Action of 2 ,3 Dideoxy 3 Fluorouridine and Its Analogs
General Principles of Nucleoside Analog Antiviral Action
To exert their antiviral effects, nucleoside analogs must first be transported into the host cell. mdpi.com Once inside, they are converted by host and sometimes viral kinases into their pharmacologically active triphosphate form. mdpi.commdpi.com This triphosphate metabolite structurally mimics the natural deoxynucleoside triphosphates (dNTPs) that are the essential building blocks for DNA synthesis. mdpi.comnih.gov
Inhibition of Viral Nucleic Acid Replication
The core mechanism of nucleoside analogs is the disruption of viral nucleic acid synthesis. mdpi.com The activated triphosphate form of the analog competes with the natural dNTPs for binding to the active site of viral polymerases, such as reverse transcriptase in retroviruses. acs.orgmdpi.com By acting as a competitive inhibitor, the analog can slow down the rate of viral DNA production.
Furthermore, the absence or modification of specific hydroxyl groups on the sugar moiety of these analogs, such as the lack of a 2'-hydroxyl and the presence of fluorine at the 3' position in 2',3'-Dideoxy-3'-fluorouridine, makes them resistant to degradation by cellular enzymes like nucleases. This stability enhances their persistence and potential for antiviral action.
Interference with DNA Synthesis
Beyond simple competitive inhibition, the incorporation of the nucleoside analog monophosphate into the growing viral DNA chain actively interferes with the replication process. mdpi.comresearchgate.net Once integrated, the analog becomes part of the viral genome's nascent strand. mdpi.com The presence of this unnatural nucleotide can distort the DNA structure, potentially causing the polymerase to stall or dissociate from the DNA template. This interference effectively halts further elongation of the viral DNA. researchgate.net
DNA Chain Termination
A critical and definitive mechanism for many nucleoside analogs, including this compound, is DNA chain termination. mdpi.comresearchgate.net Natural DNA synthesis proceeds by forming a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the 5'-phosphate group of the incoming nucleotide. mdpi.comnih.gov
Nucleoside analogs that lack a 3'-hydroxyl group are known as obligate chain terminators. mdpi.commdpi.com After being incorporated into the DNA strand, there is no 3'-hydroxyl available to form the next phosphodiester linkage, making further chain elongation chemically impossible. mdpi.commdpi.com In the case of this compound, the replacement of the 3'-hydroxyl with a fluorine atom serves the same purpose, preventing the attachment of the next nucleotide and bringing viral DNA synthesis to a premature halt. This property is a cornerstone of their therapeutic effect against viruses like HIV. researchgate.netnih.gov
Enzymatic Interactions and Target Specificity
The effectiveness and safety of a nucleoside analog are determined by its specific interactions with viral and host cell enzymes. High selectivity for viral enzymes over human DNA polymerases is a key characteristic of a successful antiviral agent.
Reverse Transcriptase Inhibition
This compound (FddUrd) and its analogs are potent inhibitors of viral reverse transcriptase (RT), a key enzyme for retroviruses like HIV. nih.gov After being converted to its 5'-triphosphate form, the analog becomes a powerful inhibitor of HIV-RT. nih.gov
For instance, the 5'-triphosphate of FddUrd and its 5-Chloro derivative (5-Chloro-2',3'-dideoxy-3'-fluorouridine) are among the most active and selective inhibitors of HIV reverse transcriptase, with 50% inhibitory concentrations (IC50) of 0.07 µM and 0.04 µM, respectively. The efficiency of incorporation of some analog triphosphates by HIV-RT can be significantly higher than that of natural nucleotides or other analogs. For example, the triphosphate of β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4CTP) was incorporated by HIV-RT about 4-fold more efficiently than ddCTP. nih.gov This potent inhibition of the viral enzyme is central to their anti-HIV activity. nih.govnih.gov
Interaction with Viral and Host DNA Polymerases
An ideal nucleoside analog should be a potent inhibitor of the viral polymerase while being a poor substrate for host (human) DNA polymerases (α, β, γ, and ε). nih.govasm.org This selectivity minimizes toxicity to the host cell, particularly effects on mitochondrial DNA synthesis, which is governed by polymerase γ. asm.org
Studies have shown a significant difference in how these analogs are handled by viral versus human polymerases. For example, while potent against HIV-RT, the triphosphate of 5-Chloro-2',3'-dideoxy-3'-fluorouridine (also known as 935U83) showed low toxicity to human erythrocyte progenitors, with an IC50 of over 400 µM, compared to 0.30 µM for AZT and 0.07 µM for FLT. nih.govnih.gov This suggests a much lower affinity for the host polymerases involved in bone marrow cell replication.
The table below summarizes the inhibitory activity of the triphosphate form of β-L-Fd4C, a related fluorinated analog, against HIV-RT and various human DNA polymerases, illustrating this principle of selectivity. nih.gov
| Enzyme | Inhibitor | IC50 (µM) |
| HIV Reverse Transcriptase | β-L-Fd4CTP | 0.20 |
| Human DNA Polymerase α | β-L-Fd4CTP | >20 (10-20% inhibition) |
| Human DNA Polymerase β | β-L-Fd4CTP | 4.0 |
| Human DNA Polymerase γ | β-L-Fd4CTP | 1.8 |
| Human DNA Polymerase ε | β-L-Fd4CTP | >40 (no inhibition) |
Data sourced from Molecular Pharmacology (1998). nih.gov
This differential inhibition, with significantly higher potency against the viral enzyme, is crucial for the therapeutic window of nucleoside analogs. acs.orgasm.org
Interaction with Cellular Kinases for Phosphorylation
For this compound to exert its biological effects, it must first be activated within the cell through a process of phosphorylation. This conversion is carried out by cellular kinases, enzymes that catalyze the transfer of phosphate (B84403) groups. The initial and often rate-limiting step is the addition of the first phosphate group, converting the nucleoside into its monophosphate form. ustc.edu.cn Subsequent phosphorylation events, also mediated by cellular kinases, lead to the formation of diphosphate (B83284) and, ultimately, the active triphosphate derivative. ustc.edu.cn
The anabolic profile of related compounds, such as 5-Chloro-2',3'-dideoxy-3'-fluorouridine, has been shown to be similar to that of other well-known nucleoside analogs, with its triphosphate form acting as a potent inhibitor of viral enzymes. nih.gov The stepwise phosphorylation is a common activation pathway for many nucleoside analogs used as antiviral and anticancer agents. ustc.edu.cn
Interaction with Thymidine (B127349) Phosphorylase and Thymidylate Synthetase
Once phosphorylated, the active form of this compound, specifically 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) 5'-monophosphate (3'-FFdUMP), interacts with key enzymes involved in nucleotide synthesis, namely thymidine phosphorylase and thymidylate synthetase.
Thymidine Phosphorylase: Unlike some other nucleoside analogs, 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) is not a substrate for thymidine phosphorylase. Instead, it acts as a weak, noncompetitive inhibitor of this enzyme, with a reported inhibition constant (Ki) of 1.7 mM. acs.orgnih.gov This is significant because thymidine phosphorylase is often responsible for the degradation of nucleoside analogs, which can limit their therapeutic efficacy. By being a poor substrate, 3'-FFdUrd can better persist in the cell to be phosphorylated.
Thymidylate Synthetase: The primary target of the activated form, 3'-FFdUMP, is thymidylate synthetase. This enzyme is crucial for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. 3'-FFdUMP inhibits thymidylate synthetase in a complex, multi-step manner. acs.orgnih.gov
Initially, 3'-FFdUMP acts as a competitive inhibitor with respect to the natural substrate, deoxyuridylate (dUMP), with an inhibition constant (Ki) of 0.13 mM. nih.gov However, in the presence of the cofactor 5,10-methylenetetrahydrofolate, the inhibition becomes more potent and time-dependent. acs.orgnih.gov This suggests a two-stage inhibition model:
Reversible Adsorption: An initial, reversible complex is formed between the enzyme and the inhibitor. acs.orgnih.gov
Tight-Binding Complex: This is followed by a slower conversion to a tight-binding, covalent complex. acs.orgnih.gov
A complex formed between radiolabeled [6-3H]3'-FFdUMP and thymidylate synthetase has been isolated and shown to have a dissociation rate similar to that of the potent inhibitor 5-fluoro-2'-deoxyuridylate (FdUMP). acs.orgnih.gov This tight binding effectively shuts down the production of dTMP, leading to the disruption of DNA synthesis.
Molecular Level Analysis of Interaction and Conformation
The inhibitory activity of this compound and its analogs is intrinsically linked to their three-dimensional structure and how they fit into the active sites of their target enzymes.
Conformational Preferences and Enzyme Recognition
The conformation of the furanose (sugar) ring in nucleoside analogs is a critical factor for their recognition and subsequent phosphorylation by cellular kinases and interaction with target enzymes. asm.org The presence of the highly electronegative fluorine atom at the 3'-position significantly influences the puckering of this sugar ring, often "locking" it into a specific conformation. asm.org
For instance, the introduction of a fluorine atom in the ribo configuration can favor an S-type (South) conformation of the furanose ring, while a xylo configuration favors an N-type (North) conformation. researchgate.net This conformational rigidity can enhance the binding affinity of the analog to the active site of an enzyme if the preferred conformation matches the one required for binding. asm.org Molecular mechanics studies on related didehydrodideoxy nucleosides have shown that their conformational landscapes differ significantly from those of unmodified nucleosides. nih.gov
Hydrogen Bonding and Active Site Interactions
The interactions between a nucleoside analog and the amino acid residues within the active site of an enzyme are crucial for its inhibitory activity. Hydrogen bonding plays a significant role in this process. Molecular modeling studies of related L-3'-fluoro-2',3'-unsaturated nucleosides have demonstrated that the 3'-fluoro atom can form a hydrogen bond with the amide backbone of specific amino acid residues, such as Asp185 in the active site of HIV reverse transcriptase. nih.govresearchgate.net This favorable interaction enhances the binding of the nucleoside triphosphate to the enzyme. nih.govresearchgate.net
In addition to hydrogen bonding, hydrophobic interactions can also stabilize the binding of the inhibitor in the active site of the enzyme. nih.gov The precise orientation of the inhibitor within the active site, governed by these interactions, is critical for its function. Studies on the complex of thymidine phosphorylase with an inhibitor have revealed the network of hydrogen bonds and the role of bound water molecules in the active site. researchgate.net
Structural Insights into Inhibitory Activity
The structural features of this compound and its analogs provide a clear basis for their inhibitory activity. The absence of a 3'-hydroxyl group, a common feature of dideoxynucleosides, prevents the formation of the phosphodiester bond necessary for DNA chain elongation, thus acting as a chain terminator. nih.gov
Furthermore, the fluorine atom at the 3'-position contributes to the stability of the glycosyl bond and influences the electronic properties of the molecule. nih.govresearchgate.net The inhibitory mechanism against thymidylate synthetase involves the formation of a stable ternary complex between the inhibitor (in its 5'-monophosphate form), the enzyme, and the cofactor 5,10-methylenetetrahydrofolate. acs.orgnih.gov
Molecular modeling studies have provided insights into how resistance can develop. For example, in a mutant enzyme, the bulky side chain of a substituted amino acid can physically block the space required for the inhibitor to bind in its optimal conformation, thereby reducing its inhibitory effectiveness. nih.govresearchgate.net
Below is a table summarizing key interaction data for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine and its monophosphate.
| Compound | Enzyme | Interaction Type | Inhibition Constant (Ki) | Additional Notes |
| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) | Thymidine Phosphorylase | Noncompetitive Inhibitor | 1.7 mM | Not a substrate for the enzyme. acs.orgnih.gov |
| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-monophosphate (3'-FFdUMP) | Thymidylate Synthetase | Competitive Inhibitor (vs. dUMP) | 0.13 mM | Inhibition becomes time-dependent in the presence of 5,10-methylenetetrahydrofolate. acs.orgnih.gov |
Antiviral Research of 2 ,3 Dideoxy 3 Fluorouridine
Anti-Human Immunodeficiency Virus (HIV) Activity
Research into 2',3'-Dideoxy-3'-fluorouridine and its derivatives has revealed significant inhibitory effects against HIV, the causative agent of Acquired Immunodeficiency Syndrome (AIDS).
In vitro Efficacy Studies against HIV-1 and HIV-2
In vitro studies have demonstrated that this compound (FddUrd) is a potent inhibitor of HIV-1. nih.gov Further investigations into its 5-halogenated derivatives have shown enhanced selectivity and potency. Specifically, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd), 3'-fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd), and 3'-fluoro-2',3'-dideoxy-5-iodouridine (B220941) (FddIUrd) inhibit the replication of HIV-1 in MT-4 cells with a 50% effective dose (ED50) ranging from 0.2 to 0.4 µM. nih.gov Among these, FddClUrd was found to be the most selective inhibitor of HIV-1 replication. nih.gov
These compounds have also shown a notable inhibitory effect on the replication of HIV-2 in MT-4 cells. nih.gov Another related compound, 5-Chloro-2',3'-dideoxy-3'-fluorouridine, inhibited the growth of fresh clinical isolates of HIV-1 with an average 50% inhibitory concentration (IC50) of 1.8 µM in phytohemagglutinin-stimulated normal human peripheral blood lymphocytes. asm.org
| Compound | Virus | Cell Line | ED50 (µM) |
|---|---|---|---|
| 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) | HIV-1 | MT-4 | 0.2 - 0.4 |
| 3'-fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | HIV-1 | MT-4 | 0.2 - 0.4 |
| 3'-fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd) | HIV-1 | MT-4 | 0.2 - 0.4 |
| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | HIV-1 (clinical isolates) | Human peripheral blood lymphocytes | 1.8 (IC50) |
Activity against Antiretroviral-Resistant HIV Strains
A significant aspect of antiviral research is the efficacy of compounds against drug-resistant viral strains. The derivative 5-Chloro-2',3'-dideoxy-3'-fluorouridine has demonstrated the ability to retain its activity against HIV strains that have developed resistance to commonly used antiretroviral drugs such as zidovudine (B1683550) (AZT), didanosine (B1670492) (ddI), and zalcitabine (B1682364) (ddC). asm.org
Inhibition of HIV-1 Reverse Transcriptase by Triphosphorylated Analogs
The mechanism of action for many nucleoside analogs involves their intracellular conversion to the triphosphate form, which then interferes with viral replication. The anabolic profile of 5-Chloro-2',3'-dideoxy-3'-fluorouridine is similar to that of AZT, and its triphosphate form acts as a potent inhibitor of the HIV-1 reverse transcriptase enzyme. asm.org This enzyme is crucial for the replication of the virus. Further research has shown that the 5'-triphosphates of 3'-fluoro- and 3'-azidothymidine act as chain-terminating inhibitors of HIV-1 reverse transcriptase, which halts the synthesis of viral DNA. nih.gov
Anti-Hepatitis B Virus (HBV) Activity
The potential of this compound and its analogs has also been explored in the context of Hepatitis B Virus (HBV), a DNA virus that causes liver inflammation.
In vitro and In vivo Studies on HBV DNA Synthesis Inhibition
In in vitro studies using a human hepatoblastoma cell line (Hep G2 2.2.15) that produces HBV, this compound (FddUrd) was found to be completely inactive in reducing HBV DNA synthesis. nih.gov However, other closely related thymidine (B127349) and cytidine (B196190) analogues demonstrated significant antiviral activity. For instance, 2',3'-dideoxy-3'-fluorothymidine (FddThd) at a concentration of 0.03 µM resulted in a greater than 90% reduction in HBV DNA synthesis. nih.gov Similarly, 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) and 2',3'-dideoxy-3'-chloro-5-methylcytidine (ClddMeCyt) also showed a more than 90% reduction of HBV DNA synthesis at a concentration of 0.10 µM. nih.gov
In in vivo studies using a duck model of HBV infection (DHBV), both FddThd and FddMeCyt displayed antiviral effects, blocking virus production after 12 days of administration. nih.gov
| Compound | Concentration (µM) | Inhibition of HBV DNA Synthesis |
|---|---|---|
| This compound (FddUrd) | Not applicable | Completely inactive |
| 2',3'-dideoxy-3'-fluorothymidine (FddThd) | 0.03 | >90% |
| 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) | 0.10 | >90% |
| 2',3'-dideoxy-3'-chloro-5-methylcytidine (ClddMeCyt) | 0.10 | >90% |
Broad-Spectrum Antiviral Activity against Emerging Flaviviruses (e.g., TBEV, WNV, ZIKV)
The potential for broad-spectrum antiviral activity of nucleoside analogs is an area of intense research, particularly for emerging viral threats. However, specific data on the activity of this compound against flaviviruses such as Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Zika virus (ZIKV) is limited.
One study that screened a series of uridine (B1682114) derivatives of 2-deoxy sugars for their antiviral properties against two strains of TBEV found that four of the eleven compounds tested showed significant anti-TBEV activity. nih.gov While this indicates the potential of this class of compounds, the specific activity of this compound was not detailed in this research. Another study focusing on broad-spectrum agents against flaviviruses did not report any findings on this compound. nih.gov Therefore, based on the available scientific literature, there is no conclusive evidence to support the broad-spectrum antiviral activity of this compound against TBEV, WNV, or ZIKV.
Anti-Adenovirus Activity
The antiviral properties of this compound have been a subject of scientific investigation, revealing its efficacy in curbing adenovirus replication. Research has shown that this compound, also known as 3'-Fluoro-2',3'-dideoxyuridine (FddU), exhibits inhibitory effects on adenovirus in cell culture.
In studies evaluating a range of nucleoside and nucleotide analogues, this compound was identified as having anti-adenovirus activity. However, it was found to be less potent than some other 2',3'-dideoxynucleoside analogues like zalcitabine and alovudine (B1666896) nih.gov.
Inhibition of Adenovirus DNA Polymerase
The primary mechanism behind the anti-adenovirus effect of this compound lies in its ability to interfere with viral DNA synthesis. Once inside the host cell, the compound is converted into its triphosphate form, this compound triphosphate. This activated form then acts as a competitive inhibitor of the adenovirus DNA polymerase.
A study investigating the inhibition of adenovirus DNA polymerase by various modified nucleoside triphosphate analogs reported an IC50 value of 2.96 microM for this compound triphosphate. This demonstrates its capacity to effectively halt the replication of the viral genome.
Comparative Studies with Other Nucleoside Antivirals
To better understand the therapeutic potential of this compound, its antiviral activity has been compared with that of other nucleoside analogs. These studies provide valuable context for its efficacy and selectivity against adenovirus.
In a comparative analysis of several nucleoside analogues against human adenovirus serotypes 2 and 3, 3'-fluoro-2'-deoxyuridine (a related but distinct compound) was shown to be a potent and selective inhibitor nih.gov. While not the same molecule, this finding highlights the potential of fluorinated nucleosides in adenovirus inhibition.
A more direct comparison involving this compound (FddU) in human embryonic lung fibroblast cells revealed that while it possessed anti-adenovirus activity, other 2',3'-dideoxynucleoside analogues such as zalcitabine and alovudine displayed more potent and selective action against the virus nih.gov. The 50% effective concentrations (EC50) for zalcitabine and alovudine were in the range of 0.7 to 3 μM, a range comparable to that of the well-established anti-adenovirus compound, cidofovir (B1669016) nih.gov.
The following table summarizes the inhibitory concentrations (IC50) of various nucleoside triphosphate analogs against adenovirus DNA polymerase, providing a snapshot of their relative potencies.
| Compound | IC50 (µM) |
| 3'-fluorothymidine triphosphate | 0.63 |
| 2',3'-dideoxy-3'-fluoroguanosine triphosphate | 0.71 |
| 2',3'-dideoxycytidine triphosphate (ddCTP) | 1.0 |
| 2',3'-dideoxyadenosine triphosphate | 1.6 |
| 2',3'-dideoxythymidine triphosphate | 1.82 |
| This compound triphosphate | 2.96 |
Another study highlighted the superior anti-adenovirus activity of zalcitabine when compared to cidofovir in human lymphoid cells infected with human adenovirus type 19 nih.gov. While this study did not include this compound, it underscores the therapeutic potential of dideoxynucleoside analogs in treating adenoviral infections.
Anticancer Research of 2 ,3 Dideoxy 3 Fluorouridine
Research on Antiproliferative Activity
The primary mechanism through which many nucleoside analogs exert their anticancer effects is by inhibiting cell proliferation. Research has shown that antibiotics, for instance, can exhibit anti-proliferative properties by inhibiting the growth of living cells mdpi.com. These compounds can be cytotoxic and are often more selective against cancer cells than healthy ones mdpi.com. The antiproliferative activity of such compounds is a critical factor in their potential as cancer treatments.
While direct studies on the antiproliferative activity of 2',3'-Dideoxy-3'-fluorouridine are not extensively detailed in the provided search results, the broader context of fluorinated nucleosides suggests this is a key area of investigation. For instance, other fluorinated nucleosides have demonstrated significant anticancer and antiviral activity. The introduction of a fluorine atom into a nucleoside's structure can alter its electronic and steric properties, which in turn can enhance its biological profile mdpi.com.
Table 1: Antiproliferative Activity of Selected Antibiotics against MCF-7 Cancer Cells
| Compound | IC50 (μM) |
|---|---|
| Ciprofloxacin hydrochloride (CIP·HCl) | 417.4 ± 28.2 |
| Tetracycline hydrochloride (TC·HCl) | 443.4 ± 17.2 |
| Penicillin G sodium salt (PEN·Na) | No activity determined |
Data sourced from in vitro studies using the Sulforhodamine B (SRB) assay after 48 hours of incubation. mdpi.com
Interference with DNA Synthesis in Cancer Cells
A fundamental strategy in cancer chemotherapy is to interfere with the DNA synthesis of rapidly dividing cancer cells. Nucleoside analogs are particularly adept at this, as their structural similarity to natural nucleosides allows them to be incorporated into DNA, thereby disrupting the replication process nih.gov. This interference can occur in several ways, including chain termination and inhibition of enzymes crucial for DNA synthesis.
The compound 2',3'-dideoxythymidine triphosphate, a related dideoxynucleotide, has been shown to competitively inhibit replicative DNA synthesis with respect to deoxythymidine triphosphate nih.gov. It is suggested that DNA polymerase alpha plays a major role in this replicative synthesis nih.gov. Similarly, floxuridine (B1672851) (5-fluorodeoxyuridine, FUdR), another fluorinated nucleoside, induces cell death by altering DNA metabolism. It inhibits thymidine (B127349) synthase, leading to a depletion of the cellular dTTP pool and an accumulation of dUTP. This imbalance results in the incorporation of dUMP and 5-FdUMP into the genomic DNA, ultimately interfering with DNA replication nih.govplos.org. The incorporation of such analogs can effectively halt the proliferation of cancer cells nih.gov.
Evaluation in Human Cancer Cell Lines
To assess the potential of a new anticancer compound, it is crucial to evaluate its efficacy across a range of human cancer cell lines. This approach provides insights into the compound's spectrum of activity and helps identify cancer types that may be particularly sensitive to its effects. Human cancer cell lines are invaluable models for the development of anticancer drugs researchgate.net.
While specific data on this compound across a wide panel of cell lines is not detailed in the provided results, the evaluation of related compounds offers a blueprint for such studies. For example, phosphoramidate (B1195095) derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) were evaluated for their cytotoxic activity in cervical (HeLa), oral (KB), and breast (MCF-7) human cancer cell lines using the sulforhodamine B (SRB) assay nih.gov. One derivative with an N-ethyl substituent showed significantly higher activity than the parent nucleoside in all tested cell lines nih.gov. This highlights the importance of chemical modification in enhancing anticancer activity. The NCI-60 program, which screens compounds against 60 different human cancer cell lines, is a prime example of a comprehensive approach to evaluating new anticancer agents researchgate.net.
Table 2: Cytotoxic Activity of 3'-azido-2',3'-dideoxy-5-fluorouridine Phosphoramidates in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound with Highest Activity |
|---|---|---|
| HeLa | Cervical | Phosphoramidate with N-ethyl substituent |
| KB | Oral | Phosphoramidate with N-ethyl substituent |
| MCF-7 | Breast | Phosphoramidate with N-ethyl substituent |
Activity was determined using the sulforhodamine B (SRB) assay. nih.gov
Development of Prodrugs for Anticancer Applications
A significant challenge in cancer chemotherapy is achieving selective drug delivery to tumor cells while minimizing toxicity to healthy tissues. Prodrugs, which are inactive compounds that are converted into active drugs in the body, represent a promising strategy to address this challenge nih.gov. The prodrug approach can improve the pharmaceutical properties of active agents through simple chemical modifications nih.gov.
For nucleoside analogs, prodrug strategies can enhance tumor targetability and efficacy. One approach is the development of "duplex drugs," where two anticancer agents are linked together. For example, duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) have shown potent cytotoxic effects at low micromolar concentrations in hepatoblastoma cell lines nih.gov. These duplex drugs were more effective than a simple mixture of the individual agents nih.gov. Another strategy involves creating prodrugs that are activated by enzymes overexpressed in tumor cells nih.gov. While specific prodrugs of this compound are not detailed, the successful development of prodrugs for other fluorinated nucleosides, such as 5-fluorodeoxyuridine, underscores the potential of this approach to improve the therapeutic index of anticancer agents.
Cellular Metabolism and Pharmacological Studies of 2 ,3 Dideoxy 3 Fluorouridine
Cellular Uptake and Anabolic Pathways
The entry of 2',3'-Dideoxy-3'-fluorouridine into target cells and its subsequent conversion to the active triphosphate metabolite are prerequisites for its pharmacological effects. This process involves cellular transport mechanisms and a series of enzymatic phosphorylation steps.
Intracellular Phosphorylation to Active Triphosphate Forms
Once inside the cell, this compound undergoes a sequential phosphorylation cascade to yield its pharmacologically active triphosphate form. This anabolic pathway is initiated by the conversion of the parent nucleoside to its 5'-monophosphate derivative. Subsequent phosphorylations, catalyzed by other cellular kinases, lead to the formation of the diphosphate (B83284) and, ultimately, the triphosphate metabolite. The triphosphate form is the active moiety that can interfere with nucleic acid synthesis. For a related compound, 2',3'-dideoxyguanosine, its uptake and conversion to mono-, di-, and triphosphorylated metabolites is dependent on the dose and occurs in proportion to the external drug concentration.
Role of Cellular Kinases (e.g., 2'-deoxycytidine (B1670253) kinase, thymidine (B127349) kinase)
The initial and rate-limiting step in the anabolic activation of many nucleoside analogs is the first phosphorylation event, which is catalyzed by specific cellular nucleoside kinases. For many dideoxynucleosides, 2'-deoxycytidine kinase (dCK) and thymidine kinase (TK) are the key enzymes responsible for this initial phosphorylation.
Studies with kinase-deficient cell lines have revealed that 2'-deoxycytidine kinase is a primary enzyme involved in the phosphorylation of several 2',3'-dideoxynucleoside analogs. For instance, the phosphorylation of 2',3'-dideoxycytidine (ddCyd) is significantly reduced in cells deficient in dCK. Similarly, thymidine kinase, particularly the cytosolic form (TK1), is crucial for the activation of thymidine analogs. The phosphorylation of 3'-azido-2',3'-dideoxyuridine (B1200160) is competitively inhibited by thymidine, suggesting the involvement of thymidine kinase in its activation. nih.gov The efficiency of these kinases in phosphorylating this compound directly impacts the intracellular concentration of its active triphosphate form and, consequently, its therapeutic efficacy.
Catabolism and Inactivation Pathways
Inactivation of this compound can occur through various catabolic pathways, which limit its intracellular concentration and duration of action. A principal route of catabolism for many nucleoside analogs involves enzymatic modification of the base or sugar moiety. For the related compound 5-Chloro-2',3'-dideoxy-3'-fluorouridine, a major metabolite identified in plasma is its 5'-O-glucuronide conjugate. nih.gov This suggests that glucuronidation may be a significant pathway for the inactivation and elimination of this compound.
Cellular Toxicity Profiles and Selectivity Assessment
The therapeutic utility of this compound is dependent on its selective toxicity towards target cells (e.g., cancer cells or virus-infected cells) while minimizing damage to healthy host cells. This selectivity is often evaluated through in vitro studies assessing its cytostatic and cytotoxic effects and its impact on essential host cellular enzymes.
Evaluation of Cytostatic and Cytotoxic Effects in vitro
The cytostatic and cytotoxic effects of this compound have been evaluated in various cell lines. For instance, the combination of 5-fluorouracil (B62378) with different nucleoside analogues, including 2',3'-dideoxycytidine, has been investigated in colon (WiDr) and breast (MCF-7) cancer cell lines. nih.gov In these studies, the cytotoxic interaction was found to be dependent on the specific nucleoside analog, its concentration, and the cell line being tested. nih.gov
The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potential. While specific IC50 values for this compound as a single agent are not extensively reported in the provided search results, data for related compounds provide some context. For example, 5-Chloro-2',3'-dideoxy-3'-fluorouridine inhibited the growth of clinical HIV-1 isolates in peripheral blood lymphocytes with an average IC50 of 1.8 µM. nih.gov
Table 1: Interactive Data on In Vitro Cytotoxicity of Related Dideoxynucleoside Analogs
| Compound | Cell Line/Target | Effect | Concentration (µM) |
| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | HIV-1 Clinical Isolates | IC50 | 1.8 |
| 2',3'-dideoxycytidine | T lymphoblastic lines | IC50 | 0.2 - 3 |
| 2',3'-dideoxyguanosine | T lymphoblastic lines | IC50 | 47 - 80 |
Impact on Host Cellular Enzymes (e.g., human DNA polymerases)
The primary intracellular targets of the triphosphate form of this compound are the human DNA polymerases. These enzymes are essential for DNA replication and repair. By acting as a competitive inhibitor or a chain-terminating substrate for these polymerases, the triphosphate metabolite can disrupt normal cellular DNA synthesis, leading to cytotoxicity.
The various human DNA polymerases (α, β, γ, δ, and ε) exhibit different sensitivities to inhibition by dideoxynucleoside triphosphates. For example, the 5'-triphosphate of 2',3'-dideoxy-5-fluorocytidine (a close analog) has been evaluated as an inhibitor of human DNA polymerases. The inhibitory constant (Ki) provides a measure of the potency of inhibition. While specific Ki values for this compound triphosphate are not detailed in the provided search results, data for related compounds highlight the differential sensitivity of the polymerases. DNA polymerase γ, the mitochondrial DNA polymerase, is often particularly sensitive to inhibition by dideoxynucleoside analogs, which can contribute to long-term toxicity.
Table 2: Interactive Data on Inhibition of Human DNA Polymerases by a Related Compound (L-OddCTP)
| DNA Polymerase | Ki (µM) |
| Alpha | 6.0 |
| Beta | 3.0 |
| Gamma | 0.014 |
| Delta | 1.9 |
| Epsilon | 0.4 |
Data for L-OddCTP, a dioxolane cytidine (B196190) analog, illustrates the differential inhibition of human DNA polymerases. nih.gov
Effects on Mitochondrial DNA Synthesis
The cellular impact of 2',3'-dideoxynucleoside analogues, including those with a fluorine substitution like this compound, extends to mitochondrial function, primarily through the disruption of mitochondrial DNA (mtDNA) synthesis. This class of compounds is recognized for its potential to induce mitochondrial toxicity, a consequence of unintended interaction with the mitochondrial replication machinery.
The primary mechanism of toxicity involves the inhibition of DNA polymerase gamma (Polγ), the exclusive DNA polymerase responsible for replicating and repairing mtDNA. nih.gov Nucleoside analogues, after cellular uptake, are phosphorylated to their active triphosphate form. This active metabolite can then act as a substrate for Polγ. Due to the absence of a 3'-hydroxyl group on the sugar moiety, a characteristic feature of dideoxynucleosides, the incorporation of the analogue into a nascent mtDNA strand results in the immediate termination of chain elongation. semanticscholar.org This disruption of the replication process, if not efficiently repaired, leads to a progressive depletion of mtDNA copy number within the cell. nih.govnih.gov
Studies on the closely related compound 2',3'-dideoxycytidine (ddC) have extensively documented this effect. Exposure of various human cell lines to ddC results in a significant, time-dependent reduction in mtDNA levels. nih.govnih.gov This depletion of mtDNA impairs the synthesis of essential protein subunits of the electron transport chain, which are encoded by the mitochondrial genome. The resulting mitochondrial dysfunction can severely compromise cellular bioenergetics. semanticscholar.orgnih.gov Research has shown that even other fluorinated nucleosides, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), can reduce mtDNA content and the expression of mtDNA-encoded proteins. researchgate.net
Because mtDNA replication occurs independently of the cell cycle, this toxic effect is a concern for both proliferating cells, such as cancer cells, and non-proliferating, differentiated cells. semanticscholar.orgnih.gov The potential for this compound to inhibit Polγ and deplete mtDNA is a critical aspect of its molecular toxicology profile, stemming directly from its structural classification as a dideoxynucleoside analogue.
Differentiation of Antiviral/Anticancer Selectivity from General Cytotoxicity
A crucial aspect in the development of therapeutic nucleoside analogues is achieving selectivity, wherein the compound effectively inhibits the viral or cancerous target at concentrations that are not harmful to host cells. The differentiation between desired therapeutic activity (antiviral or anticancer) and general cytotoxicity is quantified by the selectivity index (SI). The SI is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). nih.gov A higher SI value indicates a more favorable therapeutic window.
For this compound (also known as 3'-fluoro-2',3'-dideoxyuridine, FddUrd) and its derivatives, research has focused on establishing this selectivity. Studies have shown that FddUrd itself is a potent and relatively nontoxic inhibitor of the human immunodeficiency virus type 1 (HIV-1). nih.gov This indicates a degree of selectivity where the compound's antiviral effect is observed at concentrations lower than those causing significant harm to the host MT-4 cells used in the assays. nih.gov
Further chemical modification of the FddUrd structure has been explored to improve this selectivity. For instance, the synthesis of 5-halogenated derivatives led to the identification of 3'-fluoro-2',3'-dideoxy-5-chlorouridine as the most selective inhibitor of HIV-1 replication within that series, with a selectivity index comparable to that of azidothymidine. nih.gov
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| 3'-deoxy-3'-fluoroadenosine | TBEV | 2.2 ± 0.6 | >25 | >11.4 | PS |
| 3'-deoxy-3'-fluoroadenosine | ZIKV | 1.1 ± 0.1 | >25 | >22.7 | PS |
| 3'-deoxy-3'-fluoroadenosine | WNV | 4.7 ± 1.5 | >25 | >5.3 | HBCA |
This table presents data for a related 3'-fluoro nucleoside analogue to illustrate the concept of the Selectivity Index (SI), calculated as CC50/EC50. Data adapted from studies on 3'-deoxy-3'-fluoroadenosine. nih.govnih.gov
Pharmacokinetic Profile Evaluation Methodologies
Evaluating the pharmacokinetic profile of a compound like this compound is essential to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are critical for drug development and typically involve preclinical assessments in animal models before any human trials. nih.gov
Methodologies for these evaluations often begin with studies in relevant animal models, such as mice or non-human primates like rhesus monkeys, which have metabolic pathways for nucleoside analogs that are often comparable to humans. nih.govnih.gov A common approach involves administering the compound through different routes, typically intravenous (i.v.) and oral (p.o.), to gather comprehensive data. nih.govnih.gov
Following administration, serial blood samples are collected over a defined period. Urine and sometimes specific tissues are also collected. The concentration of the parent drug and its potential metabolites in these biological matrices is quantified using sensitive analytical techniques, most commonly high-performance liquid chromatography (HPLC). nih.gov
The resulting plasma concentration-time data are then analyzed using pharmacokinetic modeling software. The data are often fitted to a compartmental model (e.g., a one-, two-, or three-compartment model) to derive key pharmacokinetic parameters. nih.govnih.gov These parameters include:
Half-life (t½): The time required for the drug concentration in the body to decrease by half. nih.gov
Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination. nih.gov
Volume of Distribution (Vd): An apparent volume into which the drug distributes in the body to produce the observed plasma concentration. nih.gov
Area Under the Curve (AUC): The total drug exposure over time. nih.gov
By comparing the AUC after oral administration to the AUC after intravenous administration (which ensures 100% bioavailability), the absolute oral bioavailability (F) of the drug can be calculated. nih.gov
Oral Absorption Kinetics Research
Research into the oral absorption kinetics of nucleoside analogues like this compound aims to determine the rate and extent to which the active moiety is absorbed from the gastrointestinal tract and becomes available at the site of action or in the systemic circulation. Good oral bioavailability is a highly desirable trait for a therapeutic agent, enhancing patient convenience and compliance.
Preclinical studies in animal models are the primary method for this research. dtu.dk For example, pharmacokinetic studies of 3'-fluoro-3'-deoxythymidine in rhesus monkeys evaluated its absorption after oral administration. nih.govnih.gov Such studies measure plasma drug concentrations over time after an oral dose to determine parameters like the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the oral bioavailability (F). nih.gov
The oral bioavailability of fluorinated nucleoside analogues can be variable. In the rhesus monkey model, the absorption of 3'-fluoro-3'-deoxythymidine was found to range widely, from 21% to 95%. nih.gov In contrast, a prodrug of a related compound, 5-fluoro-2'-deoxyuridine, demonstrated high oral bioavailability of approximately 90% in mice. nih.gov This variability highlights the importance of specific chemical structures in determining absorption characteristics. Factors influencing oral absorption include the compound's solubility, stability in the gastrointestinal tract, and permeability across the intestinal epithelium.
| Compound | Animal Model | Route | Half-life (t½) | Oral Bioavailability (F) |
| 3'-fluoro-3'-deoxythymidine | Rhesus Monkey | Oral | 0.58 - 1.4 h | 21% - 95% |
| 3'-O-retinoyl-5-fluoro-2'-deoxyuridine (Prodrug) | Mouse | Oral | 9 h (plasma) | ~90% |
This table provides examples of pharmacokinetic parameters related to oral absorption for similar fluorinated nucleoside analogues, as determined in preclinical animal models. nih.govnih.gov
Metabolite Identification and Characterization (e.g., glucuronide conjugates)
Identifying and characterizing the metabolites of a drug candidate is a fundamental component of pharmacokinetic evaluation. This process helps to understand how the body modifies the compound, whether the metabolites are active or inactive, and the pathways involved in its clearance. For many nucleoside analogues, a major metabolic pathway is glucuronidation. nih.gov
Glucuronidation is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule. nih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The addition of the highly polar glucuronic acid group increases the water solubility of the compound, facilitating its excretion from the body, typically via urine or bile. nih.govnih.gov
The methodology for identifying these conjugates involves analyzing biological samples (urine and plasma) from preclinical or clinical studies. Techniques such as HPLC are used to separate the parent drug from its metabolites. nih.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is then used to identify the chemical structure of the metabolites. By comparing the mass of a metabolite to the parent drug, the addition of a glucuronide moiety (which has a specific mass) can be confirmed.
Studies on related fluorinated nucleosides have confirmed this metabolic pathway. For instance, in pharmacokinetic studies of 3'-fluoro-3'-deoxythymidine in rhesus monkeys, its glucuronide conjugate was readily detected in the urine, indicating that glucuronidation is a significant clearance mechanism for this compound. nih.gov The characterization process also involves determining where on the molecule the glucuronide is attached, which can be crucial for understanding the drug's disposition. nih.gov
Combination Therapies Involving Nucleoside Analogs
Research on Synergistic Antiviral Activity
While specific studies on the synergistic antiviral activity of 2',3'-Dideoxy-3'-fluorouridine are not extensively detailed in publicly available research, the broader class of fluorinated nucleoside analogs has been the subject of such investigations. The primary goal of these studies is to identify drug combinations that produce a greater antiviral effect than the sum of their individual effects.
Research into compounds with similar structures, such as 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), has demonstrated the potential for synergistic interactions. For instance, studies have shown that l(−)Fd4C exhibits synergistic inhibition of HIV replication when combined with certain other nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov Specifically, synergistic effects have been observed in vitro with zidovudine (B1683550) (AZT) and stavudine (D4T). nih.gov In contrast, its interaction with didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC) has been found to be additive. nih.gov
These findings with structurally related compounds suggest that this compound could also exhibit synergistic activity when paired with other antiviral agents. The mechanism behind such synergy often involves the targeting of different steps in the viral replication cycle or the complementary inhibition of viral enzymes.
Table 1: In Vitro Antiviral Interactions of a Related Nucleoside Analog, l(−)Fd4C, with Approved Anti-HIV Drugs
| Combination Drugs | Interaction with l(−)Fd4C |
| Zidovudine (AZT) | Synergistic |
| Stavudine (D4T) | Synergistic |
| Didanosine (ddI) | Additive |
| Zalcitabine (ddC) | Additive |
This table is based on data for 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine and is presented to illustrate the potential for synergistic interactions among fluorinated nucleoside analogs.
Rational Design of Combination Regimens
The rational design of combination therapies involving nucleoside analogs like this compound is a cornerstone of modern antiviral drug development. mdpi.com This approach seeks to create treatment regimens that are not only potent but also durable, with a high barrier to the development of resistance. Key principles in the rational design of these regimens include:
Mechanisms of Action: Combining drugs with different mechanisms of action can lead to enhanced antiviral activity and a reduced likelihood of resistance. For example, a nucleoside analog that inhibits reverse transcriptase could be combined with a protease inhibitor or an integrase inhibitor in the context of HIV treatment.
Resistance Profiles: It is crucial to select drugs with non-overlapping resistance profiles. This means that a mutation conferring resistance to one drug in the combination should not, ideally, confer resistance to the others.
Pharmacokinetic Properties: The pharmacokinetic profiles of the combined drugs should be compatible, allowing for co-administration and maintaining effective concentrations of all agents in the body.
Toxicity Profiles: The toxicities of the drugs in a combination regimen should not be additive or synergistic. The goal is to combine agents with different and manageable side-effect profiles.
The development of successful combination therapies is an iterative process involving in vitro studies, animal models, and ultimately, clinical trials in humans.
Evaluation in Co-infected Systems (e.g., HIV/Leishmaniasis)
The evaluation of new antiviral agents is particularly complex in the context of co-infections, such as that of HIV and Leishmania. This co-infection presents significant therapeutic challenges due to the bidirectional and detrimental interactions between the two pathogens. cmaj.canih.gov HIV-induced immunosuppression increases the risk of developing visceral leishmaniasis (VL), and VL can accelerate the progression of HIV to AIDS. cmaj.ca
For a compound like this compound, with potential anti-HIV activity, its evaluation in a co-infected system would need to consider several factors:
Dual Efficacy: The ideal therapeutic agent would have activity against both HIV and Leishmania. While this compound is being investigated for its antiviral properties, its potential anti-leishmanial activity would also need to be assessed.
Drug Interactions: The potential for pharmacokinetic and pharmacodynamic interactions with anti-leishmanial drugs must be thoroughly investigated. The current treatments for VL, such as liposomal amphotericin B and miltefosine, can have significant toxicities, and any new agent must be safely co-administered. dndi.org
Impact on Immune Reconstitution: In co-infected patients, successful antiretroviral therapy (ART) can lead to immune reconstitution, which can improve the response to anti-leishmanial treatment. The effect of a this compound-containing regimen on immune recovery would be a critical endpoint in clinical evaluations.
Treatment Outcomes: The ultimate goal in treating HIV/Leishmania co-infection is to achieve a cure for VL and to effectively suppress HIV replication. dndi.org Clinical trials in co-infected populations are essential to determine the efficacy and safety of new therapeutic strategies. who.int
Given the complexities of managing this co-infection, the development of new, effective, and well-tolerated treatment regimens is a global health priority.
Advanced Research Techniques and Future Directions for 2 ,3 Dideoxy 3 Fluorouridine Research
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity. For nucleoside analogs like 2',3'-Dideoxy-3'-fluorouridine, QSAR models are instrumental in predicting the antiviral efficacy of novel derivatives. These studies analyze various physicochemical properties, known as molecular descriptors, such as electronic effects, lipophilicity, and steric parameters.
By quantifying how modifications to the nucleobase or the sugar moiety affect these descriptors, researchers can predict the resulting impact on antiviral activity. For instance, the introduction of a fluorine atom at the 3'-position, as in this compound, significantly alters the electronic properties and conformation of the sugar ring, which is a key factor in its interaction with viral enzymes like reverse transcriptase. oup.comnih.gov QSAR models can help refine the design of new analogs by predicting which substitutions would lead to enhanced binding affinity or improved pharmacokinetic properties. mdpi.com These models are crucial for prioritizing the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery process. mdpi.com
Molecular Imaging and Probing Applications
Molecular imaging techniques, particularly Positron Emission Tomography (PET), offer a noninvasive way to visualize and quantify biological processes at the molecular level. radiologykey.com By radiolabeling this compound, for example with fluorine-18 (B77423) (¹⁸F), it can be used as a PET tracer. This would allow for the in vivo tracking of the compound's distribution, metabolism, and target engagement.
Radiolabeled analogs like [¹⁸F]fluorothymidine ([¹⁸F]FLT) are already used to assess tumor proliferation by imaging DNA synthesis. radiologykey.comnih.gov A similar approach with a radiolabeled version of this compound could potentially be used to image sites of active viral replication, providing valuable information on disease progression and the compound's mechanism of action in a living organism. nih.govresearchgate.net This application is particularly valuable in preclinical and clinical research to understand the pharmacokinetics of the drug in different tissues and to assess its efficacy noninvasively. nih.gov
High-Throughput Screening and Assay Development
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of chemical compounds for a specific biological activity. For this compound and its derivatives, HTS assays are developed to efficiently screen for antiviral potency. These are typically cell-based assays where host cells are infected with a virus, such as HIV, and then treated with the compounds from a chemical library.
The effectiveness of the compounds is measured by quantifying the inhibition of viral replication. This can be done by measuring viral proteins (like HIV-1 p24 antigen), the activity of viral enzymes, or by using reporter gene systems that produce a detectable signal in the presence of viral activity. researchgate.netresearchgate.net The development of robust and automated HTS assays is critical for exploring the chemical space around the this compound scaffold to identify novel analogs with superior activity.
Table 1: Illustrative Workflow for High-Throughput Screening of Antiviral Compounds
| Step | Description | Purpose |
| 1. Assay Plate Preparation | Dispensing of host cells (e.g., MT-4 lymphocytes) into microtiter plates. | To create a uniform biological system for testing. |
| 2. Compound Addition | Automated addition of individual compounds from a chemical library to the wells. | To expose the cells to a wide range of potential inhibitors. |
| 3. Viral Infection | Addition of a standardized amount of virus (e.g., HIV-1) to the wells. | To initiate the replication cycle that the compounds aim to inhibit. |
| 4. Incubation | Plates are incubated for a set period to allow for viral replication and drug action. | To allow for the biological effect to manifest. |
| 5. Readout | Measurement of a specific endpoint, such as cell viability (MTT assay) or viral antigen levels (ELISA). nih.gov | To quantify the extent of viral inhibition by each compound. |
| 6. Data Analysis | Identification of "hits" – compounds that show significant activity at a specific concentration. | To select promising candidates for further study. |
In vitro Pharmacodynamic Modeling Systems
In vitro pharmacodynamic (PD) modeling systems are advanced cell culture methods designed to simulate the conditions within the human body more accurately than traditional static cultures. The hollow fiber infection model (HFIM) is a prime example of such a system. fibercellsystems.comnih.govfibercellsystems.com This model uses semi-permeable hollow fibers within a bioreactor to create separate compartments for the drug and the infected cells. nih.gov
This setup allows for the continuous perfusion of culture medium and the simulation of human pharmacokinetic profiles, mimicking the rise and fall of drug concentrations in the blood over time. researchgate.net For this compound, the HFIM can be used to study the relationship between drug exposure and the antiviral response, predict the emergence of drug resistance, and evaluate different dosing strategies before advancing to expensive animal or human trials. fibercellsystems.comnih.gov These systems provide crucial data on the pharmacodynamics of antiviral compounds in a controlled, in vivo-like environment. researchgate.net
Advanced Characterization Techniques (e.g., Quantitative Phase Imaging, NMR, HPLC-MS)
The definitive characterization of this compound and its analogs relies on a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for elucidating the precise chemical structure of synthesized compounds. It confirms the identity, purity, and stereochemistry of the molecule, including the specific configuration of the fluorine atom on the sugar ring, which is critical for its biological activity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This hybrid technique is vital for both purification and analysis. HPLC separates the compound from impurities or metabolites, while MS provides highly accurate mass information, confirming the molecular weight and elemental composition. It is the standard method for quantifying drug levels in biological fluids during pharmacokinetic studies.
Quantitative Phase Imaging (QPI) : QPI is a label-free imaging technique that measures changes in the refractive index of cells. While specific applications to this compound are not widely documented, this method could potentially be used to monitor morphological changes in virus-infected cells upon treatment, providing insights into the compound's effects on cell health and viral cytopathic effects without the need for fluorescent labels.
Design of Novel Analogs with Improved Efficacy and Selectivity
The design and synthesis of novel analogs of this compound aim to enhance its therapeutic profile. Medicinal chemists employ various strategies to improve efficacy against viral targets, increase selectivity to reduce potential toxicity, and overcome mechanisms of drug resistance. nih.govmdpi.com
Key strategies include:
Modification of the Nucleobase : Introducing substituents at the 5-position of the uracil (B121893) ring can modulate antiviral activity. For example, the synthesis of 5-Chloro-2',3'-dideoxy-3'-fluorouridine was explored to create an agent with an improved metabolic profile. nih.gov
Alterations to the Sugar Moiety : The fluorine at the 3'-position is a key feature. Further modifications, such as introducing unsaturation in the sugar ring (didehydro-dideoxy analogs), have been shown to influence antiviral potency and the resistance profile. nih.govresearchgate.net
Stereochemistry : Synthesizing different stereoisomers (e.g., L-nucleosides instead of the natural D-isomers) is a proven strategy to create potent antiviral agents, as some viral enzymes can tolerate the "unnatural" configuration while human polymerases cannot. nih.govnih.gov
The relationship between these structural modifications and antiviral activity is systematically studied to build a comprehensive structure-activity relationship (SAR). nih.govnih.govnih.gov
Table 2: Selected Analogs and Their Reported Antiviral Focus
| Compound/Analog Class | Modification Focus | Target Virus (Example) | Reference |
| This compound | 3'-Fluoro substitution on the sugar | HIV-1 | alfa-chemclinix.com |
| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | 5-Chloro substitution on the uracil base | HIV-1 | nih.gov |
| 2',3'-Dideoxy-3'-fluoro-L-ribonucleosides | L-enantiomer of the sugar moiety | HBV, HIV | nih.gov |
| 2'-Fluoro-2',3'-unsaturated D-nucleosides | 2'-Fluoro and 2',3'-unsaturation | HIV-1 | nih.gov |
| 3'-α-Fluoro-2',3'-dideoxyguanosine | Different nucleobase (Guanine) | HIV | nih.gov |
Translational Research and Clinical Development Perspectives
Translational research for this compound involves bridging the gap between basic laboratory discoveries and clinical application. This process includes a series of preclinical studies to establish a profile of the compound's activity and suitability for human trials. Key steps involve demonstrating potent and selective antiviral activity in various cell-based models and confirming the mechanism of action. nih.govmdpi.com
Should the compound show significant promise, it would advance to preclinical development, which includes pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion. The development of fluorinated nucleosides has led to numerous FDA-approved drugs for viral infections and cancer, highlighting the therapeutic potential of this class of molecules. oup.comnih.govsemanticscholar.orgresearchgate.netmdpi.com The ultimate goal of the translational pathway is to file an Investigational New Drug (IND) application with regulatory authorities to initiate Phase I clinical trials in humans, the first step in evaluating its potential as a new medicine.
常见问题
Q. What synthetic methodologies are most effective for introducing fluorine at the 3'-position of dideoxyuridine derivatives?
Fluorination at the 3'-position is typically achieved via deoxofluorination reactions using reagents like phosphorus trichloride (PCl₃) or specialized fluorinating agents. For example, dinucleoside phosphorochloridites can be synthesized using PCl₃ and nucleoside analogues, followed by selective fluorination steps to stabilize the sugar moiety . Conformational analysis via NMR and X-ray crystallography is critical to confirm stereochemical fidelity .
Q. How does the fluorine substitution at the 3'-position influence the conformational flexibility of the sugar ring?
Fluorine's electronegativity induces a preference for the North-type (C3'-endo) sugar puckering, which mimics the ribose conformation in RNA. This is validated by studies using NMR coupling constants and computational modeling, which show reduced flexibility compared to non-fluorinated analogues. Such rigidity impacts base-pairing interactions and enzyme recognition .
Q. What analytical techniques are essential for characterizing 2',3'-Dideoxy-3'-fluorouridine and its derivatives?
High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are indispensable for confirming molecular weight and fluorine incorporation. Additionally, X-ray crystallography provides atomic-level insights into stereochemistry, while circular dichroism (CD) spectroscopy assesses helical distortions in DNA/RNA hybrids .
Advanced Research Questions
Q. How do enzymatic activation pathways (e.g., phosphorylation by deoxycytidine kinase) affect the antiviral efficacy of this compound?
The compound requires triphosphorylation by kinases like deoxycytidine kinase (dCK) to act as a chain-terminating nucleotide. Competitive assays using dCK inhibitors (e.g., tetrahydrouridine) reveal that phosphorylation efficiency correlates with antiviral activity. However, variability in cellular kinase expression can lead to discrepancies in in vitro vs. in vivo efficacy .
Q. What strategies resolve contradictions in antiviral activity data across different cell lines?
Discrepancies often arise from differences in nucleoside transport mechanisms or intracellular phosphatase activity. Methodological solutions include:
- Metabolic Profiling: Quantify phosphorylated metabolites via LC-MS/MS to correlate drug activation with efficacy.
- Knockout Models: Use CRISPR-edited cell lines lacking specific nucleoside transporters (e.g., hENT1) to isolate uptake mechanisms .
Q. How does the 3'-fluorine atom impact resistance mutations in viral polymerases?
Structural studies of HIV-1 reverse transcriptase (RT) complexes show that the 3'-fluorine sterically hinders excision of the incorporated nucleotide, reducing the frequency of thymidine-associated mutations (TAMs). Molecular dynamics simulations further highlight reduced flexibility in the RT active site when fluorine is present .
Q. What are the challenges in designing prodrugs of this compound to enhance bioavailability?
Prodrug strategies (e.g., 5'-O-fatty acyl esters) must balance lipophilicity for membrane penetration with enzymatic hydrolysis rates. In vitro assays using esterases and in vivo pharmacokinetic studies in rodent models are critical for optimizing prodrug stability and activation .
Methodological Tables
Table 1. Key Synthetic Routes for 3'-Fluorinated Nucleosides
| Method | Reagents | Yield (%) | Key Reference |
|---|---|---|---|
| Deoxofluorination | PCl₃, DAST | 45–60 | |
| Stereoselective Glycosylation | Trichloroacetimidate donors | 30–50 |
Table 2. Comparative Antiviral Activity in Cell Lines
| Cell Line | IC₅₀ (µM) | Phosphorylation Efficiency (%) | Reference |
|---|---|---|---|
| MT-4 (HIV-1) | 0.12 | 78 | |
| CEM (HIV-1) | 0.45 | 35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
